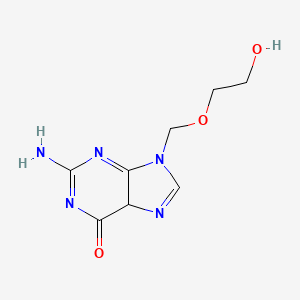
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is widely used as an antiviral agent, particularly in the treatment of herpes simplex virus infections and varicella-zoster virus infections . Its structure consists of a purine base (guanine) linked to a 2-hydroxyethoxymethyl group, which is crucial for its antiviral activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one involves several steps:
Starting Material: The synthesis begins with guanine.
Protection of Amino Group: The amino group of guanine is protected using a suitable protecting group.
Alkylation: The protected guanine is then alkylated with 2-(chloromethoxy)ethanol to introduce the 2-hydroxyethoxymethyl group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various nucleoside analogues.
Biology: Studied for its role in inhibiting viral DNA synthesis.
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
Mécanisme D'action
The antiviral activity of 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is then converted to the triphosphate form by cellular enzymes. The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another antiviral agent used to treat herpesvirus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one is unique due to its specific mechanism of action, targeting viral DNA synthesis. Its structure allows it to be selectively activated by viral thymidine kinase, minimizing toxicity to uninfected cells .
Propriétés
Formule moléculaire |
C8H11N5O3 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,5,14H,1-2,4H2,(H2,9,12,15) |
Clé InChI |
SKQHZVDYOPPGIV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2C(=NC(=NC2=O)N)N1COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
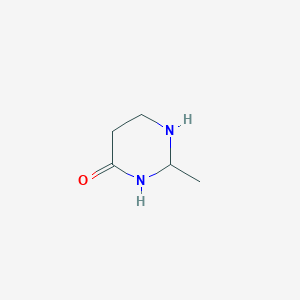
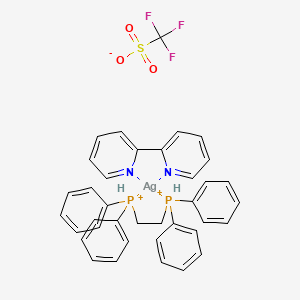

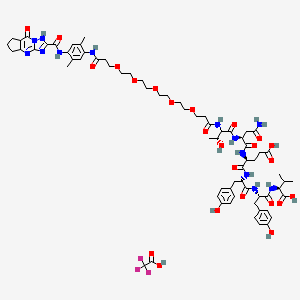
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)


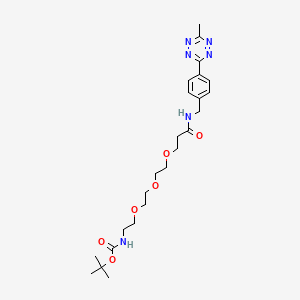
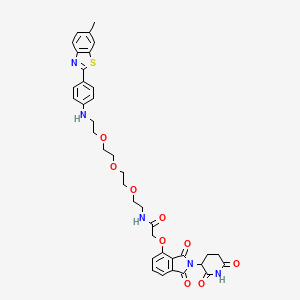
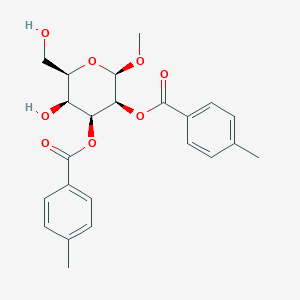
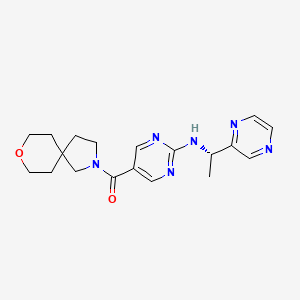
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
